molecular formula C17H23N3O5S B571716 Karnamicin D3 CAS No. 122535-61-9

Karnamicin D3

Cat. No.: B571716
CAS No.: 122535-61-9
M. Wt: 381.447
InChI Key: NTVXWBWSZGVBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Karnamicin D3 is a member of the karnamicin family, a group of bioactive compounds characterized by fully substituted hydroxylpyridine and thiazole moieties. These compounds are biosynthesized by actinomycetes, such as Lechevalieria rhizosphaerae and Saccharothrix aerocolonigenes, through hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathways . Karnamicins exhibit diverse bioactivities, including angiotensin-converting enzyme (ACE) inhibition and antifungal effects, making them promising candidates for therapeutic development .

Properties

CAS No.

122535-61-9

Molecular Formula

C17H23N3O5S

Molecular Weight

381.447

IUPAC Name

3-hydroxy-6-[2-(3-hydroxy-3-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C17H23N3O5S/c1-5-17(2,23)7-6-10-19-9(8-26-10)11-14(24-3)15(25-4)13(21)12(20-11)16(18)22/h8,21,23H,5-7H2,1-4H3,(H2,18,22)

InChI Key

NTVXWBWSZGVBOU-UHFFFAOYSA-N

SMILES

CCC(C)(CCC1=NC(=CS1)C2=NC(=C(C(=C2OC)OC)O)C(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Karnamicins share a core structure of fused pyridine-thiazole heterocycles but differ in substituents due to regioselective hydroxylation and methylation during biosynthesis. Key structural variations include:

  • Hydroxyl groups : Position and number influence solubility and target binding.
  • Methylation : Affects lipophilicity and membrane permeability.
  • Side chains : Modify interactions with enzymes like ACE .
Table 1: Structural and Physicochemical Properties of Select Karnamicins
Compound Molecular Formula Molecular Weight (Da) Key Substituents Bioactivity Highlights
Karnamicin C2 C₁₇H₂₃N₃O₅S 381.40 3-OH, 4,5-OCH₃, thiazole side chain ACE inhibition, hepatoprotective
Karnamicin D4 C₁₇H₂₁N₃O₅S 379.43 Reduced hydroxylation vs. C2 Antifungal (MIC: 3.1–50 µg/mL)
Karnamicin B1 N/A N/A Synthetic derivative Early synthetic analog
Karnamicin E1-E6 Varied 350–400 Multiple hydroxyl/methyl groups ACE inhibition (IC₅₀: 0.24–5.81 µM)

Functional Comparison

ACE Inhibition

Karnamicins E1-E6 demonstrate potent ACE inhibition (IC₅₀: 0.24–5.81 µM), surpassing clinical drugs like enalapril (IC₅₀: 1.2 µM) but lagging behind captopril (IC₅₀: 0.02 µM) . Their activity is attributed to the pyridine-thiazole core, which mimics the zinc-binding motif of ACE inhibitors. Structural variations, such as additional hydroxyl groups in Karnamicin C2, may enhance binding affinity to ACE’s active site .

Antifungal Activity

Early karnamicins (e.g., D4, B2) exhibit broad-spectrum antifungal activity against fungi and yeasts (MIC: 3.1–50 µg/mL), comparable to cispentacin but less potent than modern antifungals like fluconazole .

Metabolic and Toxicity Profiles

In contrast, Karnamicins E1-E6 have lower reported toxicity compared to captopril, which causes cough and hyperkalemia .

Advantages Over Existing Therapeutics

  • ACE Inhibitors : Karnamicins offer lower side-effect profiles than captopril and enalapril, with comparable potency .
  • Antifungals : Their dual bioactivity (antifungal + ACE inhibition) provides multifunctional utility, though potency needs optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.